Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked to a pyrrolidine ring via an acetyloxy-thioacetate bridge.
Properties
IUPAC Name |
methyl 2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-19(2)9-13-5-4-6-15(18(13)25-19)24-11-16(21)20-8-7-14(10-20)26-12-17(22)23-3/h4-6,14H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDJQTKHMYNUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate can be achieved through a multi-step process:
Formation of the Benzofuran Moiety: : This involves the cyclization of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with suitable reagents under acidic conditions to yield the benzofuran structure.
Acetylation: : The hydroxyl group of the benzofuran can be acetylated using acetic anhydride and a base such as pyridine.
Pyrrolidine Formation: : Pyrrolidine can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.
Thioester Linkage: : This step involves the reaction of the pyrrolidine with a thioester precursor such as thioacetic acid under basic conditions.
Esterification: : The final step involves esterifying the compound with methyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scalable reaction conditions with continuous flow processes, automated purification systems, and stringent quality control to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign solvents can also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various points, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: : The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
Oxidation Products: : Sulfoxides or sulfones
Reduction Products: : Alcohols or thiols
Substitution Products: : Derivatives with varied functional groups replacing the acetyl group
Scientific Research Applications
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate has significant applications across various fields:
Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive compound in pharmacological studies.
Medicine: : Explored for its therapeutic potential in the treatment of diseases due to its unique structure and reactivity.
Industry: : Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : It can modulate biochemical pathways related to inflammation, oxidation-reduction balance, or cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core motifs: benzofuran derivatives , thioacetate-containing compounds , and heterocyclic-acetyl hybrids . Key comparisons are outlined below:
Benzofuran-Based Analogs
Example : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
- Structural Differences :
- The analog lacks the dihydrobenzofuran ring (fully aromatic vs. partially saturated) and replaces the pyrrolidine-thioacetate chain with a simpler acetic acid group.
- Substitutions: Fluoro and methylsulfanyl groups at positions 5 and 3 of the benzofuran core.
- Pharmacological Relevance: Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities . The title compound’s dihydrobenzofuran may reduce cytotoxicity while retaining bioactivity.
Thioacetate-Containing Compounds
Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Structural Differences :
- Replaces the dihydrobenzofuran-pyrrolidine system with a pyrimidine-thietane scaffold.
- Retains the thioacetate group but uses an ethyl ester instead of a methyl ester.
- Synthetic Routes :
- ADMET Implications :
- The pyrimidine-thietane system may confer higher metabolic lability due to the strained thietane ring, whereas the target compound’s dihydrobenzofuran-pyrrolidine structure could improve metabolic stability.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogous esters (e.g., ’s hydrolysis of ethyl esters to carboxylic acids), though its pyrrolidine-dihydrobenzofuran linkage may require specialized coupling reagents .
- The dihydrobenzofuran moiety could mitigate hepatotoxicity risks associated with fully aromatic systems .
- Solubility and Bioavailability : The methyl ester group in the target compound may improve lipid solubility compared to carboxylic acid analogs, favoring blood-brain barrier penetration or intracellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
